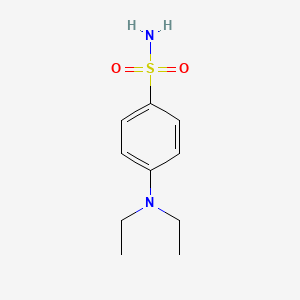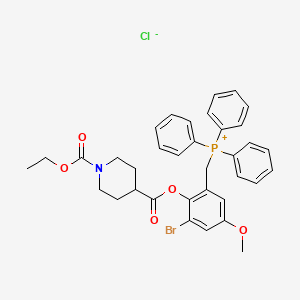
N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine is a complex organic compound that features a combination of aromatic and piperidine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine typically involves the reaction of 4-chloro-3-methoxyaniline with 2,2,6,6-tetramethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine is used as a building block for the synthesis of more complex molecules. It can be used in various organic synthesis reactions to create new compounds with desired properties.
Biology
In biological research, this compound may be used to study the effects of specific chemical structures on biological systems. It can serve as a model compound to investigate the interactions between organic molecules and biological targets.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-methoxyphenylboronic acid
- 3-Chloro-4-methoxyphenylboronic acid
- 4-(4-Chloro-3-methoxyphenyl)piperidine
Uniqueness
N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine is unique due to its specific combination of aromatic and piperidine structures. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C16H25ClN2O |
|---|---|
Peso molecular |
296.83 g/mol |
Nombre IUPAC |
N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C16H25ClN2O/c1-15(2)9-12(10-16(3,4)19-15)18-11-6-7-13(17)14(8-11)20-5/h6-8,12,18-19H,9-10H2,1-5H3 |
Clave InChI |
FOBVFFRIICNIMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC2=CC(=C(C=C2)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[4-(N'-hydroxycarbamimidoyl)-1H-indol-1-yl]butanoate](/img/structure/B8287012.png)
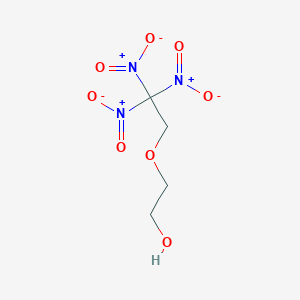
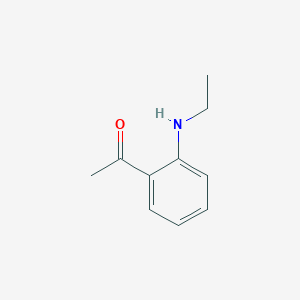
![1-(5-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B8287032.png)
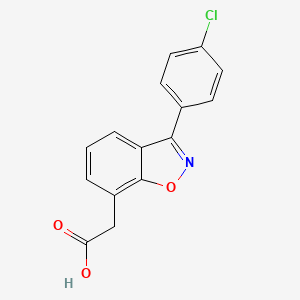
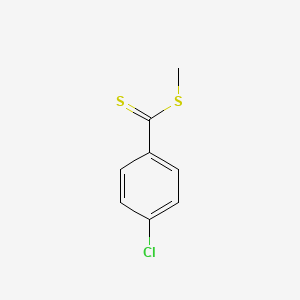

methanone](/img/structure/B8287050.png)
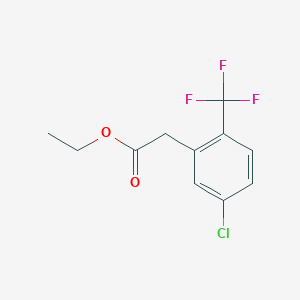
![3-[5-(methoxycarbonyl)-3,4-dihydro-2,7-naphthyridin-2(1H)-yl]benzoic acid](/img/structure/B8287068.png)

